4-ethyl-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}benzamide
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Overview
Description
4-ethyl-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}benzamide is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The process may include:
Formation of the Benzamide Core: This can be achieved by reacting 4-ethylbenzoic acid with an appropriate amine under conditions that facilitate amide bond formation.
Attachment of the Oxolan Group: The oxolan group can be introduced through a nucleophilic substitution reaction, where a suitable oxirane derivative reacts with the benzamide core.
Introduction of the Hydroxyethoxy Group: This step involves the reaction of the oxolan derivative with ethylene glycol under acidic or basic conditions to form the hydroxyethoxy group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide core can be reduced to form amines.
Substitution: The ethyl group on the benzamide core can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions can be facilitated using reagents like halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-ethyl-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}benzamide involves its interaction with specific molecular targets. The hydroxyethoxy group can form hydrogen bonds with biological molecules, while the benzamide core can interact with enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-ethyl-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}benzamide: shares similarities with other benzamide derivatives and oxolan-containing compounds.
Benzamide Derivatives: Compounds like N-(4-ethylphenyl)benzamide and N-(4-ethylphenyl)-2-hydroxybenzamide.
Oxolan-Containing Compounds: Compounds such as 3-(2-hydroxyethoxy)oxolane and 3-(2-methoxyethoxy)oxolane.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
4-ethyl-N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-2-13-3-5-14(6-4-13)15(19)17-11-16(21-10-8-18)7-9-20-12-16/h3-6,18H,2,7-12H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKFEDCLGJCWLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NCC2(CCOC2)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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